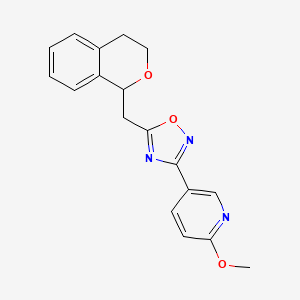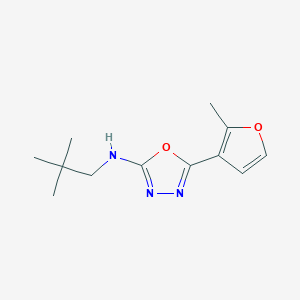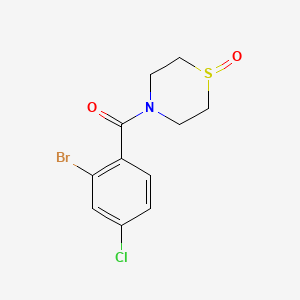![molecular formula C17H18N2O2 B7673757 3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7673757.png)
3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes two methyl groups attached to a benzamide core, and a methylcarbamoyl group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of 3,4-dimethylbenzene to form 3,4-dimethyl-1-nitrobenzene.
Reduction: The reduction of 3,4-dimethyl-1-nitrobenzene to 3,4-dimethylaniline.
Acylation: The acylation of 3,4-dimethylaniline with 4-(methylcarbamoyl)benzoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mecanismo De Acción
The mechanism of action of 3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,4-dimethyl-N-phenylbenzamide: Lacks the methylcarbamoyl group, resulting in different chemical and biological properties.
4-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide: Has a single methyl group on the benzamide core, leading to variations in reactivity and applications.
Uniqueness
3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-5-14(10-12(11)2)17(21)19-15-8-6-13(7-9-15)16(20)18-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPYWTJGNAHICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[5-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B7673675.png)

![[4-(1-Hydroxyethyl)piperidin-1-yl]-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanone;hydrochloride](/img/structure/B7673691.png)
![5-[(4,4-Diethylazepan-1-yl)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7673710.png)
![2-[4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]piperidin-1-yl]-N-methylacetamide](/img/structure/B7673715.png)


![(2S)-N-[(4-methylsulfanylphenyl)methyl]piperidine-2-carboxamide;hydrochloride](/img/structure/B7673739.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-difluoro-4-methylbenzenesulfonamide](/img/structure/B7673743.png)
![1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7673746.png)
![2-(1-Aminocyclobutyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone;hydrochloride](/img/structure/B7673752.png)
![N-[4-methyl-2-(trifluoromethylsulfanyl)phenyl]-2-morpholin-2-ylacetamide;hydrochloride](/img/structure/B7673756.png)
![1-[(3,5-Dimethyl-1-propylpyrazol-4-yl)methyl]-4-(oxan-4-yl)piperidine](/img/structure/B7673758.png)
![5-(9-Oxa-6-azaspiro[4.5]decan-6-ylmethyl)thiophene-3-carboxamide](/img/structure/B7673760.png)
